5-Cyclohexyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid

Lipophilicity Drug-likeness Membrane permeability

5-Cyclohexyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid (CAS 2408959-02-2) is a synthetically protected, cyclohexyl-substituted pipecolic acid derivative bearing an N-terminal tert-butoxycarbonyl (Boc) group. It belongs to the class of N-Boc-5-substituted piperidine-2-carboxylic acids, which serve as conformationally constrained amino acid surrogates in peptidomimetic design and medicinal chemistry.

Molecular Formula C17H29NO4
Molecular Weight 311.422
CAS No. 2408959-02-2
Cat. No. B2930589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclohexyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
CAS2408959-02-2
Molecular FormulaC17H29NO4
Molecular Weight311.422
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CCC1C(=O)O)C2CCCCC2
InChIInChI=1S/C17H29NO4/c1-17(2,3)22-16(21)18-11-13(9-10-14(18)15(19)20)12-7-5-4-6-8-12/h12-14H,4-11H2,1-3H3,(H,19,20)
InChIKeyUWHLSLLTECOQIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Cyclohexyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid (CAS 2408959-02-2): A Specialized Boc-Protected Constrained Pipecolic Acid Building Block


5-Cyclohexyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid (CAS 2408959-02-2) is a synthetically protected, cyclohexyl-substituted pipecolic acid derivative bearing an N-terminal tert-butoxycarbonyl (Boc) group. It belongs to the class of N-Boc-5-substituted piperidine-2-carboxylic acids, which serve as conformationally constrained amino acid surrogates in peptidomimetic design and medicinal chemistry [1]. The molecule integrates three functional domains: a Boc protecting group at the piperidine nitrogen, a free carboxylic acid at the 2-position for coupling reactions, and a cyclohexyl substituent at the 5-position that imparts distinctive steric and lipophilic character. With a molecular weight of 311.4 g/mol and a computed XLogP3 of 4.2, this compound occupies a unique physicochemical space among commercially available N-Boc-pipecolic acid analogs [2].

Why 5-Cyclohexyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid Cannot Be Replaced by Unsubstituted or 5-Methyl/Phenyl N-Boc-Pipecolic Acid Analogs


N-Boc-piperidine-2-carboxylic acids are a structurally diverse class in which the nature of the 5-position substituent fundamentally governs lipophilicity, steric volume, and conformational behaviour. The unsubstituted N-Boc-pipecolic acid (XLogP3 = 1.8), the 5-methyl analog (XLogP3 = 2.0), and the 5-phenyl analog (XLogP3 = 3.0) each occupy discrete lipophilicity ranges that are separated from the 5-cyclohexyl variant (XLogP3 = 4.2) by a Δ of 1.2–2.4 log units [1]. In drug discovery programs where membrane permeability, metabolic stability, or target binding pocket complementarity are exquisitely sensitive to LogP and steric parameters, substituting the cyclohexyl group with a smaller or aromatically distinct substituent will alter these properties in ways that are not linearly predictable. Furthermore, the fully saturated cyclohexyl ring provides a distinctly non-planar, chair-conformation steric profile compared to the planar phenyl ring, yielding different torsional constraints when this scaffold is incorporated into peptide backbones or small-molecule ligands [2]. These differences make simple analog substitution untenable for SAR campaigns that have been optimized around the cyclohexyl substitution pattern.

Head-to-Head Physicochemical and Procurement Differentiation Evidence for 5-Cyclohexyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid


Lipophilicity Superiority: XLogP3 of 4.2 — A 2.3-Fold Increase Over Unsubstituted N-Boc-Pipecolic Acid

The target compound exhibits a computed XLogP3-AA of 4.2, which is 2.4 log units higher than the unsubstituted N-Boc-piperidine-2-carboxylic acid (XLogP3 = 1.8) [1]. This represents a 2.3-fold increase in the partition coefficient. Compared to the 5-methyl analog (XLogP3 = 2.0) and the 5-phenyl analog (XLogP3 = 3.0), the cyclohexyl derivative is 2.2 and 1.2 log units more lipophilic, respectively [2][3]. In medicinal chemistry, a ΔLogP of >1.0 typically translates to a >10-fold difference in membrane permeability and a significant shift in plasma protein binding, meaning the cyclohexyl variant will distribute into hydrophobic compartments (e.g., lipid bilayers, CNS tissue) far more efficiently than its less lipophilic congeners.

Lipophilicity Drug-likeness Membrane permeability

Steric and Conformational Differentiation: Heavy Atom Count of 22 and 4 Rotatable Bonds Confer Unique Spatial Occupancy

The cyclohexyl-substituted target compound contains 22 heavy atoms and 4 rotatable bonds, compared with 16–17 heavy atoms and 3 rotatable bonds for the unsubstituted and 5-methyl analogs [1][2]. The 5-phenyl analog matches the target on heavy atom count (22) and rotatable bonds (4) but differs fundamentally in shape: the cyclohexyl group adopts a non-planar chair conformation, whereas the phenyl ring is planar [3][4]. This conformational distinction is critical when the pipecolic acid scaffold is used as a conformationally constrained amino acid surrogate, as the cyclohexyl chair imposes different torsional angles on the piperidine ring compared to the flat phenyl substituent, altering the φ/ψ dihedral space accessible to peptide backbones incorporating this residue.

Steric parameters Conformational constraint Peptidomimetic design

Boc Protecting Group as Orthogonal Synthetic Handle: Differentiation from Unprotected 5-Cyclohexyl-Piperidine-2-Carboxylic Acid

The Boc-protected target compound (XLogP3 = 4.2, TPSA = 66.8 Ų, MW = 311.4) differs markedly from the corresponding free-amine 5-cyclohexyl-piperidine-2-carboxylic acid (CAS 2137516-47-1; XLogP3 = 0.6, TPSA = 49.3 Ų, MW = 211.3) [1]. The Boc group increases lipophilicity by 3.6 log units and molecular weight by 100 Da. Critically, the Boc group provides orthogonal N-protection that is stable under basic and nucleophilic conditions but cleavable under mild acidic conditions (TFA, HCl/dioxane), enabling selective C-terminal carboxylic acid functionalization without N-terminal interference [2]. This orthogonality is essential for solid-phase peptide synthesis and fragment-based coupling strategies where the free amine would otherwise compete as a nucleophile.

Orthogonal protection Solid-phase peptide synthesis Boc chemistry

Procurement Exclusivity and Cost Differentiation: ~$1,500/g Premium Reflects Synthetic Complexity and Supply Scarcity

The target compound commands a significant price premium over unsubstituted N-Boc-pipecolic acid. Current Enamine catalog pricing (2025) lists 5-cyclohexyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid at $1,500 per gram (95% purity) [1]. In contrast, unsubstituted N-Boc-DL-pipecolic acid (CAS 98303-20-9) is available at approximately $10–40 per gram from multiple suppliers at ≥98% purity . This ~50–150× price differential reflects the added synthetic steps required to install the 5-cyclohexyl substituent, the lower commercial demand volume, and the limited number of qualified suppliers. For procurement planning, this means that the 5-cyclohexyl analog cannot be treated as a commodity building block; budgeting, lead-time, and supplier qualification must account for its specialty chemical status.

Procurement Cost of goods Building block sourcing

Pharmacokinetic Property Space Differentiation: XLogP3 = 4.2 Falls Within the Optimal CNS Drug-Like Window While 5-Methyl and Unsubstituted Analogs Fall Below It

The target compound's XLogP3 of 4.2 places it within the upper range of the generally accepted CNS drug-like lipophilicity window (LogP ~1–5), while maintaining TPSA at 66.8 Ų (below the ~90 Ų threshold frequently associated with poor BBB penetration) [1][2]. The unsubstituted analog (XLogP3 = 1.8) and 5-methyl analog (XLogP3 = 2.0) fall in a lower lipophilicity range more typical of peripherally restricted or renally cleared compounds. The 5-phenyl analog (XLogP3 = 3.0) approaches the CNS window but remains 1.2 log units below the cyclohexyl derivative. In the context of CNS-targeted drug discovery, the cyclohexyl substitution thus provides a differentiated lipophilicity profile that aligns with empirically derived CNS drug-likeness guidelines in a manner that the 5-methyl and 5-H analogs cannot replicate [3].

CNS drug design Lipinski parameters Blood-brain barrier penetration

Targeted Research and Procurement Scenarios for 5-Cyclohexyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid


CNS-Penetrant Peptidomimetic Lead Optimization Requiring Elevated Lipophilicity (XLogP3 ≥ 4.0)

In CNS drug discovery programs where lead compounds incorporate a pipecolic acid scaffold and require LogP values above 4.0 for adequate blood-brain barrier partitioning, the 5-cyclohexyl-N-Boc-piperidine-2-carboxylic acid is uniquely suited among commercially available N-Boc-pipecolic acid analogs. Its XLogP3 of 4.2 exceeds that of the 5-phenyl analog (3.0) by 1.2 log units, corresponding to a theoretical ~16-fold increase in membrane partitioning [1]. Medicinal chemistry teams should procure this building block for SAR studies exploring the lipophilicity-activity relationship at CNS targets, where incremental LogP increases have been shown to correlate with improved brain-to-plasma ratios [2].

Solid-Phase Peptide Synthesis (SPPS) of Conformationally Constrained Arginine or Ornithine Mimetics Using Boc-Strategy Resins

The Boc protecting group on this compound is compatible with Boc-strategy solid-phase peptide synthesis, where repeated TFA-mediated deprotection cycles are employed. The orthogonal protection (Boc on N-terminus, free carboxylic acid at the 2-position) allows direct on-resin coupling of the pipecolic acid scaffold into growing peptide chains without additional protecting group manipulations [1]. The 5-cyclohexyl substituent serves as a conformationally constraining element that restricts backbone flexibility, which is valuable for generating structurally defined turn mimetics and for probing the conformational requirements of protease recognition sites [2].

Fragment-Based or Structure-Based Drug Design Targeting Hydrophobic Enzyme Binding Pockets

The cyclohexyl group provides a saturated, electron-rich hydrophobic surface that is structurally complementary to deep hydrophobic pockets in enzyme active sites, such as those found in aspartic proteases (e.g., renin, HIV-1 protease) and certain kinases [1]. Compared to the planar 5-phenyl analog, the chair conformation of cyclohexyl offers a distinct three-dimensional shape that can be exploited to fill sterically demanding sub-pockets inaccessible to flat aromatic substituents [2]. Procurement is warranted when crystallographic or computational docking data indicate a preference for a non-planar, aliphatic hydrophobic moiety at the position corresponding to the piperidine 5-substituent.

Specialty Building Block Procurement for MedChem Library Synthesis and Diversity-Oriented Synthesis Campaigns

Given its high price point (~$1,500/g at 95% purity) and limited supplier base, this compound is appropriate for focused library synthesis where the cyclohexyl-substituted pipecolic acid scaffold is a designed diversity element [1]. Procurement planning should include: (a) evaluation of in-house synthetic feasibility versus buy decisions, weighing the 50–150× cost premium against the multi-step synthesis and diastereomer resolution required; (b) qualification of suppliers (Enamine, Biosynth) for lot-to-lot consistency; and (c) ordering of sufficient quantity from a single validated batch to support the entire SAR campaign, given that re-synthesis lead times for this non-stock specialty intermediate can exceed 6–8 weeks [2].

Quote Request

Request a Quote for 5-Cyclohexyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.